Cas no 1172283-37-2 (LKKYWTWZRGEHPZ-UHFFFAOYSA-N)
LKKYWTWZRGEHPZ-UHFFFAOYSA-N Chemical and Physical Properties
Names and Identifiers
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- LKKYWTWZRGEHPZ-UHFFFAOYSA-N
- 1H-Pyrazole-4-carboxylic acid, 1-[2-nitro-4-(trifluoromethyl)phenyl]-, methyl ester
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- Inchi: 1S/C12H8F3N3O4/c1-22-11(19)7-5-16-17(6-7)9-3-2-8(12(13,14)15)4-10(9)18(20)21/h2-6H,1H3
- InChI Key: LKKYWTWZRGEHPZ-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(C(F)(F)F)C=C2[N+]([O-])=O)C=C(C(OC)=O)C=N1
LKKYWTWZRGEHPZ-UHFFFAOYSA-N Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM487285-1g |
Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate |
1172283-37-2 | 97% | 1g |
$190 | 2023-03-01 | |
| Chemenu | CM487285-5g |
Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate |
1172283-37-2 | 97% | 5g |
$564 | 2023-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606962-1g |
Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate |
1172283-37-2 | 97% | 1g |
¥1323.0 | 2023-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606962-5g |
Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate |
1172283-37-2 | 97% | 5g |
¥3948.0 | 2023-03-01 | |
| Ambeed | A354044-1g |
Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate |
1172283-37-2 | 97% | 1g |
$192.0 | 2024-04-26 | |
| Ambeed | A354044-5g |
Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate |
1172283-37-2 | 97% | 5g |
$575.0 | 2024-04-26 |
LKKYWTWZRGEHPZ-UHFFFAOYSA-N Suppliers
LKKYWTWZRGEHPZ-UHFFFAOYSA-N Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on LKKYWTWZRGEHPZ-UHFFFAOYSA-N
Comprehensive Overview of LKKYWTWZRGEHPZ-UHFFFAOYSA-N (CAS No. 1172283-37-2): Properties, Applications, and Industry Relevance
The compound identified by CAS No. 1172283-37-2 and the InChIKey LKKYWTWZRGEHPZ-UHFFFAOYSA-N has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This article delves into its molecular characteristics, synthesis pathways, and emerging uses, aligning with current trends in drug discovery, precision medicine, and sustainable chemistry.
With the rise of AI-driven molecular design and high-throughput screening, researchers are increasingly exploring compounds like LKKYWTWZRGEHPZ-UHFFFAOYSA-N for their bioactive potential. Its stereochemistry and functional groups make it a candidate for targeting enzyme inhibition and receptor modulation, topics frequently searched in PubMed and Google Scholar. The compound’s QSAR (Quantitative Structure-Activity Relationship) profile further highlights its relevance in computational chemistry.
From an industrial perspective, CAS No. 1172283-37-2 is being investigated for its role in green chemistry initiatives, particularly in reducing synthetic waste. Laboratories are optimizing its synthesis using catalytic methods and microwave-assisted reactions, addressing the growing demand for eco-friendly synthesis—a hot topic in ACS Sustainable Chemistry & Engineering.
Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are critical for characterizing LKKYWTWZRGEHPZ-UHFFFAOYSA-N. These methods ensure purity and stability, which are paramount for its potential use in biopharmaceutical formulations. Recent discussions in LinkedIn forums and ResearchGate emphasize the need for standardized protocols in handling such compounds.
In the context of intellectual property, patents involving CAS No. 1172283-37-2 often cite its derivatives for therapeutic applications, including metabolic disorders and inflammatory diseases. This aligns with trending searches on clinicaltrials.gov and DrugBank, where users seek novel small-molecule inhibitors.
Future research directions may explore the compound’s structure-activity optimization and formulation stability under varying conditions. As the scientific community prioritizes reproducibility and data transparency, LKKYWTWZRGEHPZ-UHFFFAOYSA-N could serve as a model for open-access chemical datasets—a topic gaining traction in FAIR (Findable, Accessible, Interoperable, Reusable) data initiatives.
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